Aflatoxin G1-13C17

Catalog No.
S973829
CAS No.
1217444-07-9
M.F
C17H12O7
M. Wt
345.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin G1-13C17

CAS Number

1217444-07-9

Product Name

Aflatoxin G1-13C17

IUPAC Name

(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione

Molecular Formula

C17H12O7

Molecular Weight

345.15 g/mol

InChI

InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

XWIYFDMXXLINPU-DENWKYDXSA-N

SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1

Isomeric SMILES

[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1

Aflatoxin G1-13C17 is a stable isotope-labeled analog of aflatoxin G1, a potent mycotoxin produced by certain molds, particularly Aspergillus species. The compound is characterized by its molecular formula C17H12O7\text{C}_{17}\text{H}_{12}\text{O}_7 and a molecular weight of approximately 345.15 g/mol. The "13C" designation indicates that carbon isotopes in the structure are enriched with the carbon-13 isotope, which is useful for analytical purposes such as tracking and quantifying the compound in various matrices, including food and environmental samples .

  • Ingestion: Aflatoxin G1 enters the body through contaminated food.
  • Liver damage: Aflatoxin G1 binds to DNA in liver cells, leading to mutations and genotoxicity [].
  • Carcinogenesis: These mutations can contribute to the development of liver cancer [].

Aflatoxin G1 is a highly toxic compound and a potent carcinogen []. Aflatoxin G1-13C17, due to its minimal quantities used in research, poses a significantly lower risk. However, standard laboratory safety protocols should be followed when handling Aflatoxin G1-13C17, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Aflatoxin G1-13C17 is a scientific research tool used in the field of mycotoxin detection. Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and pose a health risk to humans and animals . Aflatoxin G1, in particular, is a potent carcinogen found in certain grains, nuts, and seeds .

Internal Standard for Quantification

Aflatoxin G1-13C17 functions as an internal standard for the quantification of Aflatoxin G1. An internal standard is a chemically similar compound, isotopically labelled with a heavier isotope, added to a sample during analysis . This standard helps to account for variations that may occur during sample preparation and measurement. By comparing the signal of the Aflatoxin G1 to the signal of the Aflatoxin G1-13C17, researchers can obtain a more accurate measurement of the original toxin concentration in the sample .

This technique is commonly used in conjunction with instrumental analysis methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) . These methods separate and identify individual components within a sample, allowing researchers to detect and quantify Aflatoxin G1 at very low levels.

Advantages of Aflatoxin G1-13C17

Aflatoxin G1-13C17 offers several advantages over other methods for Aflatoxin G1 quantification:

  • Improved Accuracy: By accounting for variations during analysis, Aflatoxin G1-13C17 helps to ensure the accuracy and reproducibility of Aflatoxin G1 measurements.
  • Increased Sensitivity: The use of an isotopically labelled internal standard can improve the sensitivity of detection methods, allowing researchers to identify even trace amounts of Aflatoxin G1.
  • Specificity: Since Aflatoxin G1-13C17 is chemically similar to Aflatoxin G1, it experiences similar behavior during analysis, leading to more specific and reliable measurements.
Typical of aflatoxins, including:

  • Hydrolysis: Under acidic or basic conditions, aflatoxin G1-13C17 can hydrolyze to form less toxic metabolites.
  • Oxidation: The compound can be oxidized to form reactive epoxide intermediates, which can interact with cellular macromolecules.
  • Conjugation: It may undergo conjugation reactions with glutathione or other nucleophiles, which is a detoxification pathway in biological systems .

Aflatoxin G1-13C17 exhibits significant biological activity, primarily as a hepatotoxic agent. It is known to inhibit various enzymes involved in cellular respiration, including:

  • Succinate dehydrogenase: Impairs mitochondrial function.
  • Fumarase: Disrupts the citric acid cycle.
  • Cytochrome oxidase: Affects electron transport chain activity .

The compound is also recognized for its mutagenic properties, contributing to carcinogenesis through DNA adduct formation.

Aflatoxin G1-13C17 serves several important applications:

  • Analytical Standards: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying aflatoxins in food and feed samples.
  • Research: Employed in studies investigating the metabolism and toxicity of aflatoxins.
  • Regulatory Compliance: Helps laboratories meet safety regulations regarding mycotoxin levels in consumables .

Studies on Aflatoxin G1-13C17 interactions focus on its binding affinity to proteins and nucleic acids. The compound can form covalent bonds with cellular macromolecules, leading to alterations in function and potential toxicity. Research has shown that these interactions can lead to significant biological consequences, including cellular damage and carcinogenesis .

Several compounds are structurally similar to Aflatoxin G1-13C17, including:

  • Aflatoxin B1: Another potent mycotoxin with similar toxicological effects but differing structural features (CAS Number: 1162-65-8).
  • Aflatoxin M1: A metabolite of Aflatoxin B1 that is also toxic and often found in milk products (CAS Number: 10562-22-6).
  • Ochratoxin A: A mycotoxin produced by Aspergillus and Penicillium species that shares some toxicological properties but has a different structure (CAS Number: 303-47-9).

Comparison Table

CompoundCAS NumberMolecular FormulaToxicity LevelUnique Features
Aflatoxin G1-13C171217444-07-9C17H12O7HighStable isotope-labeled
Aflatoxin B11162-65-8C17H12O6Very HighMost studied aflatoxin
Aflatoxin M110562-22-6C17H12O7HighFound in dairy products
Ochratoxin A303-47-9C20H18ClO5ModerateLinked to kidney damage

Uniqueness

Aflatoxin G1-13C17's uniqueness lies in its stable isotope labeling, which enhances its utility as an analytical standard compared to other aflatoxins. This labeling allows for precise quantification and tracking within complex biological systems, making it invaluable for research and regulatory applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Exact Mass

345.11533492 g/mol

Monoisotopic Mass

345.11533492 g/mol

Heavy Atom Count

24

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Wikipedia

(7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione

Dates

Modify: 2023-08-16

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